molecular formula C6H12O4S B2712762 2-Butylsulfonylacetic acid CAS No. 91326-22-6

2-Butylsulfonylacetic acid

Cat. No.: B2712762
CAS No.: 91326-22-6
M. Wt: 180.22
InChI Key: BUEVTXQZLGSQGC-UHFFFAOYSA-N
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Description

2-Butylsulfonylacetic acid is an organic compound characterized by the presence of a butyl group attached to a sulfonylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-butylsulfonylacetic acid typically involves the sulfonylation of butylacetic acid. One common method includes the reaction of butylacetic acid with a sulfonyl chloride in the presence of a base, such as pyridine or triethylamine, to form the desired sulfonylated product .

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Butylsulfonylacetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form sulfinic acids or thiols.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the sulfonyl group under mild conditions.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Sulfinic acids or thiols.

    Substitution: Various sulfonyl derivatives, depending on the nucleophile used.

Scientific Research Applications

2-Butylsulfonylacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-butylsulfonylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

  • Methanesulfonylacetic acid
  • Ethanesulfonylacetic acid
  • Propylsulfonylacetic acid

Comparison: 2-Butylsulfonylacetic acid is unique due to its longer butyl chain, which can influence its solubility, reactivity, and interaction with biological targets. Compared to methanesulfonylacetic acid and ethanesulfonylacetic acid, the butyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-butylsulfonylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4S/c1-2-3-4-11(9,10)5-6(7)8/h2-5H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEVTXQZLGSQGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91326-22-6
Record name 2-(butane-1-sulfonyl)acetic acid
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